molecular formula C15H14ClNO4S B300659 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300659
M. Wt: 339.8 g/mol
InChI Key: BERYSNQSCGWQEC-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione, commonly known as ACT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ACT is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in various disease processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects
ACT has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ACT has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its relatively low potency and selectivity for certain targets.

Future Directions

There are several potential future directions for research on ACT. One area of interest is the development of more potent and selective analogs of ACT for use as drugs. Another area of interest is the investigation of the role of ACT in epigenetic regulation and gene expression. Additionally, the potential use of ACT as a therapeutic agent for inflammatory diseases and metabolic disorders warrants further investigation.
Conclusion
In conclusion, 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound with a unique structure and potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic properties. While its mechanism of action is not fully understood, it has been shown to exhibit a range of biochemical and physiological effects. Further research is needed to fully understand the potential of ACT as a therapeutic agent.

Synthesis Methods

ACT is synthesized by a reaction between 3-chloro-4-(allyloxy)-5-ethoxybenzaldehyde and thiazolidine-2,4-dione in the presence of a catalyst. The reaction proceeds under mild conditions and yields a pure product that can be used for further research.

Scientific Research Applications

ACT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an attractive candidate for drug design and development. ACT has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties in preclinical studies.

properties

Product Name

5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

(5E)-5-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H14ClNO4S/c1-3-5-21-13-10(16)6-9(7-11(13)20-4-2)8-12-14(18)17-15(19)22-12/h3,6-8H,1,4-5H2,2H3,(H,17,18,19)/b12-8+

InChI Key

BERYSNQSCGWQEC-XYOKQWHBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)Cl)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Cl)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Cl)OCC=C

Origin of Product

United States

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